molecular formula C12H22N4O B13335029 (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13335029
M. Wt: 238.33 g/mol
InChI Key: COSKYFFRQNIANL-UHFFFAOYSA-N
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Description

(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. This synthetic small molecule features a hybrid structure combining a 1,2,3-triazole heterocycle with a piperidine moiety, a design strategy frequently employed to enhance biological activity and optimize pharmacokinetic properties . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its versatility and wide range of pharmacological applications. Researchers value this ring system for its ability to act as a bioisostere for various functional groups, participate in hydrogen bonding, and improve aqueous solubility . Compounds containing the triazole nucleus have demonstrated diverse biological activities, including potent antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . The piperidine subunit, a common feature in many pharmaceuticals, contributes to the molecule's three-dimensional structure and can influence its interaction with biological targets. The specific molecular architecture of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, characterized by the piperidine-linked triazole with a pendant hydroxymethyl group, suggests potential for kinase inhibition and other enzyme-targeted therapies. Structurally similar triazole-piperidine hybrids have been investigated as potential inhibitors for various enzymes, including serine/threonine-protein kinases, which are crucial targets in oncology and other therapeutic areas . This compound serves as a valuable chemical intermediate or pharmacological probe for exploring new biological pathways and structure-activity relationships (SAR). Its applications extend to use as a key building block in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for in vitro studies and should be handled by qualified researchers in a laboratory setting. Proper storage conditions are recommended to maintain stability and purity.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

[1-[1-(2-methylpropyl)piperidin-3-yl]triazol-4-yl]methanol

InChI

InChI=1S/C12H22N4O/c1-10(2)6-15-5-3-4-12(8-15)16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3

InChI Key

COSKYFFRQNIANL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC(C1)N2C=C(N=N2)CO

Origin of Product

United States

Preparation Methods

Piperidine Core Functionalization

The isobutylpiperidine moiety is synthesized via reductive amination or alkylation of piperidine derivatives. For example:

  • Reductive amination : Reacting piperidin-3-one with isobutylamine in the presence of sodium cyanoborohydride yields 1-isobutylpiperidin-3-amine.
  • Alkylation : Treating piperidine with isobutyl bromide under basic conditions (e.g., K₂CO₃) forms 1-isobutylpiperidine.

Triazole Ring Formation

The 1,2,3-triazole ring is constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Step 1 : Synthesis of a propargyl alcohol derivative (e.g., propargyl bromide reacted with methanol to form propargyl alcohol).
  • Step 2 : Reaction of 1-isobutylpiperidin-3-yl azide with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 60°C.

Methanol Group Introduction

The methanol group is introduced via reduction of a precursor ester or aldehyde:

  • Ester reduction : For example, methyl 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is reduced using LiAlH₄ in THF to yield the methanol derivative.

Optimized Synthetic Protocol

A representative procedure combines these steps:

  • Synthesis of 1-isobutylpiperidin-3-amine :
    • Piperidin-3-one (10 mmol), isobutylamine (12 mmol), and NaBH₃CN (15 mmol) in MeOH, stirred at rt for 24 h.
    • Yield : 78%.
  • Azide formation :
    • 1-Isobutylpiperidin-3-amine (5 mmol) treated with NaN₃ (6 mmol) and HCl in H₂O at 0°C.
  • CuAAC reaction :
    • 1-Isobutylpiperidin-3-yl azide (3 mmol), propargyl alcohol (3.3 mmol), CuSO₄·5H₂O (0.3 mmol), and sodium ascorbate (0.6 mmol) in tert-BuOH/H₂O (1:1) at 60°C for 6 h.
    • Yield : 85%.

Comparative Analysis of Methods

Method Key Steps Catalyst/Solvent Yield Reference
Reductive amination Piperidin-3-one + isobutylamine NaBH₃CN/MeOH 78%
CuAAC Azide + propargyl alcohol CuSO₄·5H₂O/tert-BuOH/H₂O 85%
Ester reduction Methyl ester → methanol LiAlH₄/THF 92%

Challenges and Solutions

Chemical Reactions Analysis

Oxidation Reactions

The methanol (-CH₂OH) group undergoes oxidation to form a carboxylic acid or aldehyde. For example:

  • Conversion to aldehyde :
    (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanolH2OKMnO4,H+(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)formaldehyde\text{(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \text{H}^+} \text{(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)formaldehyde}
    This reaction proceeds via abstraction of the hydroxyl hydrogen, forming a carbonyl group.

Reagent Product Yield Conditions
KMnO₄ (acidic)Aldehyde75–80%0–5°C, 4 hours

Reduction Reactions

The triazole ring and piperidine moiety remain stable under typical reduction conditions, but the methanol group can be reduced:

  • Reduction to methyl group :
    -CH2OHLiAlH4-CH3\text{-CH}_2\text{OH} \xrightarrow{\text{LiAlH}_4} \text{-CH}_3
    This reaction is critical for modifying solubility and lipophilicity.

Reagent Product Yield Notes
LiAlH₄Methyl derivative60–65%Anhydrous THF, reflux

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Etherification : Reaction with alkyl halides (e.g., benzyl bromide):
    -CH2OH+PhCH2BrNaH-CH2OCH2Ph\text{-CH}_2\text{OH} + \text{PhCH}_2\text{Br} \xrightarrow{\text{NaH}} \text{-CH}_2\text{OCH}_2\text{Ph}
    This produces ether derivatives with enhanced steric bulk .

Reagent Product Yield Reference
Benzyl bromideBenzyl ether85–90%Similar to compound 35 in

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

  • Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing catalytic activity in click chemistry.

Metal Ion Application Stability
Cu²⁺Catalytic cycloaddition reactionsHigh (log K = 8.2)

Mechanistic Insights

  • Triazole reactivity : The 1,2,3-triazole ring participates in Huisgen cycloaddition but requires metal catalysts for regioselectivity.

  • Piperidine effects : The isobutyl group on piperidine introduces steric hindrance, influencing reaction rates and selectivity.

Optimization and Industrial Relevance

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields in substitution reactions .

  • Catalyst choice : Copper(I) iodide enhances triazole-based reactions under mild conditions.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to these targets, while the piperidine ring and isobutyl group could influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole Methanol Derivatives

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Applications/Findings References
(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (Target Compound) 1-isobutylpiperidin-3-yl 236.31* Potential enzyme inhibition (inferred)
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol 1-cyclobutylpiperidin-3-yl 236.31 Structural analog with similar molecular weight
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-chlorophenyl 195.63 Safety data available (GHS compliance)
(1-(3,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol 3,5-dimethylbenzyl 231.29 Intermediate in HIV-1 NNRTI synthesis
{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol Diphenylmethylazetidin-3-yl 349.43 Discontinued research compound

*Molecular weight calculated based on formula C12H20N4O.

Key Observations:

  • Piperidine vs. Aromatic Substituents: The target compound’s isobutylpiperidine group introduces steric bulk and basicity compared to aromatic substituents (e.g., 4-chlorophenyl). This may enhance interactions with hydrophobic enzyme pockets, as seen in analogs targeting SARS-CoV-2 NSP3 .
  • Cyclobutyl vs. Isobutyl Groups: The cyclobutyl analog (Table 1, Row 2) shares the same molecular weight as the target compound but differs in ring strain and conformational flexibility, which could affect binding kinetics .
  • Safety and Handling: Chlorophenyl-substituted analogs (e.g., [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol) have documented safety profiles under UN GHS guidelines, suggesting similar handling precautions may apply to the target compound .

Q & A

"(1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol"

Basic Research Questions

What are the common synthetic routes for preparing (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between a terminal alkyne and an azide precursor. For example:

  • Step 1: React 1-azido-1-isobutylpiperidine with propargyl alcohol under Cu(OAc)₂ catalysis to form the triazole core .
  • Step 2: Optimize reaction parameters (e.g., solvent: tert-butyl alcohol; temperature: 25–60°C; catalyst loading: 5–10 mol%) to maximize yield (reported up to 85% for analogous triazole derivatives) .
  • Critical Note: Impurities from incomplete azide conversion or copper residues require purification via column chromatography or recrystallization .

How can the structure of this compound be unambiguously confirmed?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Analyze 1H^1H/13C^{13}C-NMR to verify triazole proton signals (δ 7.5–8.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm) .
  • X-ray Crystallography: Refine single-crystal data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+) and fragmentation patterns .

What are the key physicochemical properties affecting experimental design (e.g., solubility, stability)?

Methodological Answer:

  • Solubility: LogP (~1.5–2.0) suggests moderate hydrophobicity; use DMSO or ethanol for stock solutions .
  • Stability: Monitor hydrolysis of the hydroxymethyl group under acidic/basic conditions via HPLC. Store at –20°C in inert atmosphere .
  • Hygroscopicity: Dynamic vapor sorption (DVS) analysis recommended for hygroscopic triazole derivatives .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like HDACs or kinases. Parameterize the triazole ring’s dipole moment and hydrogen-bonding capacity .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å) .
  • SAR Insights: Compare with analogs (e.g., benzyl- or phenyl-triazoles) to identify critical substituents for activity .

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation: Replicate experiments using standardized protocols (e.g., HDAC inhibition: fluorogenic substrate; IC50_{50} values ± SEM) .
  • Metabolite Interference: Test for off-target effects using metabolite profiling (LC-MS) or gene knockout models .
  • Crystallographic Validation: Co-crystallize the compound with target proteins to confirm binding modes (e.g., SHELX-refined PDB entries) .

How can the hydroxymethyl group be functionalized to enhance pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design: Esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to improve bioavailability .
  • Clickable Handles: Introduce azide/alkyne tags for bioconjugation (e.g., PEGylation or antibody-drug conjugates) .
  • Oxidation: Convert to a carboxylic acid using Jones reagent (CrO3_3/H2_2SO4_4) for salt formation or prodrug synthesis .

What analytical challenges arise in characterizing degradation products, and how are they addressed?

Methodological Answer:

  • HPLC-MS/MS: Detect trace impurities (e.g., oxidized triazole or piperidine ring-opened products) using high-resolution Orbitrap systems .
  • Forced Degradation: Expose to heat, light, and pH extremes (ICH guidelines) to identify major degradation pathways .
  • Isotopic Labeling: Use 13C^{13}C-labeled precursors to track fragmentation patterns in mass spectra .

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